Tetrahydrofuran

Catalog No.
S591888
CAS No.
109-99-9
M.F
C4H8O
(CH2)3CH2O
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran

CAS Number

109-99-9

Product Name

Tetrahydrofuran

IUPAC Name

oxolane

Molecular Formula

C4H8O
(CH2)3CH2O
C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2

InChI Key

WYURNTSHIVDZCO-UHFFFAOYSA-N

SMILES

C1CCOC1

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
13.87 M
Miscible with alcohols, ketones, esters, hydrocarbons, and ethers.
Very soluble in acetone, benzene, ether, ethanol, and chloroform
30% IN WATER AT 25 °C
Miscible in water at 25 °C
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Synonyms

tetrahydrofuran

Canonical SMILES

C1CCOC1

The exact mass of the compound Tetrahydrofuran is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)13.87 mmiscible with alcohols, ketones, esters, hydrocarbons, and ethers.very soluble in acetone, benzene, ether, ethanol, and chloroform30% in water at 25 °cmiscible in water at 25 °c1000.0 mg/mlsolubility in water: freely solublemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57858. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tetrahydrofuran (THF, CAS 109-99-9) is a highly versatile, polar, aprotic cyclic ether widely procured as an industrial solvent, reaction medium, and polymer precursor. Characterized by its low dynamic viscosity (0.48 cP at 25 °C), moderate boiling point (66 °C), and complete water miscibility, THF provides exceptional solvation power for a broad spectrum of organic and organometallic compounds. Its unhindered oxygen atom acts as a strong Lewis base, making it an indispensable solvent for the synthesis and stabilization of Grignard and organolithium reagents. Beyond synthetic chemistry, THF is a critical mobile phase in gel permeation chromatography (GPC) and serves as the primary monomer for the ring-opening polymerization production of polytetramethylene ether glycol (PTMEG), a foundational prepolymer for elastomeric polyurethanes [1].

Substituting THF with alternative ethers such as diethyl ether, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) frequently compromises reaction kinetics, product yield, or processability. Diethyl ether lacks the boiling point (34.6 °C) required for refluxing at moderate temperatures and offers weaker metal coordination, limiting the solubility of complex organometallics. While 2-MeTHF is increasingly marketed as a green alternative that provides excellent phase separation for aqueous workups, its limited water solubility (approx. 14 g/100 g) renders it entirely unsuitable for homogeneous aqueous-organic reactions, such as single-phase Suzuki couplings. Furthermore, 1,4-dioxane suffers from a higher toxicity profile (Group 2B carcinogen) and a restrictive freezing point (11.8 °C) that complicates low-temperature handling. Consequently, THF remains the optimal, non-interchangeable choice when a process demands complete aqueous miscibility, high polarity, and low-temperature fluidity [1].

Solvation Power for Organometallic Reagents vs. Diethyl Ether

THF is the premier solvent for organometallic synthesis due to its cyclic structure, which exposes the oxygen atom for tighter coordination to magnesium and lithium centers compared to acyclic ethers. Quantitatively, THF possesses a dielectric constant of 7.58, significantly higher than diethyl ether (4.33). This enhanced polarity and coordination ability allows THF to dissolve complex or bulky Grignard reagents (e.g., vinylmagnesium bromide) at concentrations exceeding 1.0 M, whereas these reagents are practically insoluble or unstable in diethyl ether [1].

Evidence DimensionDielectric Constant and Reagent Solubility
Target Compound DataDielectric constant: 7.58; Vinylmagnesium bromide solubility: >1.0 M
Comparator Or BaselineDiethyl ether (Dielectric constant: 4.33; Vinylmagnesium bromide: Insoluble)
Quantified Difference75% higher dielectric constant; enables >1.0 M solubility for reagents insoluble in baseline
ConditionsStandard ambient temperature and pressure (25 °C)

Procuring THF is essential for formulating and utilizing high-concentration, stable organometallic reagents that precipitate or degrade in standard aliphatic ethers.

Homogeneous Aqueous-Organic Reaction Compatibility vs. 2-MeTHF

While 2-MeTHF is often utilized for its biphasic workup advantages, it fails in single-phase mixed-solvent applications. THF is 100% miscible with water at 20 °C, allowing for completely homogeneous aqueous-organic reaction environments. In contrast, 2-MeTHF has a strict water solubility limit of approximately 14 g/100 g. This complete miscibility makes THF indispensable for reactions requiring intimate contact between water-soluble inorganic bases and organic substrates, such as specific Suzuki-Miyaura cross-couplings or saponifications [1].

Evidence DimensionWater Miscibility
Target Compound Data100% miscible (Complete homogeneity)
Comparator Or Baseline2-MeTHF (14 g/100 g water solubility limit)
Quantified DifferenceAbsolute miscibility vs. strict biphasic separation at >14% concentration
ConditionsAqueous-organic solvent mixtures at 20 °C

Buyers must select THF over 2-MeTHF when the process chemistry relies on a single-phase homogeneous environment to maintain catalyst and substrate solubility.

Chromatographic Mobile Phase Efficiency vs. 1,4-Dioxane

In Gel Permeation Chromatography (GPC) and HPLC, solvent viscosity directly dictates system backpressure and maximum flow rates. THF boasts a highly favorable dynamic viscosity of 0.48 cP at 25 °C. When compared to 1,4-dioxane, another common cyclic ether mobile phase which has a viscosity of 1.18 cP, THF reduces column backpressure by approximately 59%. This allows for faster elution times, higher throughput, and reduced wear on high-pressure pump seals [1].

Evidence DimensionDynamic Viscosity
Target Compound Data0.48 cP
Comparator Or Baseline1,4-Dioxane (1.18 cP)
Quantified Difference59.3% lower dynamic viscosity
ConditionsNeat solvent at 25 °C

Procuring THF as a GPC/HPLC mobile phase drastically lowers system backpressure, enabling higher analytical throughput and extending the operational lifespan of chromatography columns.

Polymer Dissolution Efficiency vs. Methyl Ethyl Ketone (MEK)

THF is a premier solvent for high-molecular-weight polymers like Polyvinyl Chloride (PVC) due to its precise thermodynamic matching. THF exhibits a Hildebrand solubility parameter of 19.4 MPa^1/2, which almost perfectly aligns with PVC (~19.5 MPa^1/2). In contrast, Methyl Ethyl Ketone (MEK) has a parameter of 19.0 MPa^1/2. This tighter thermodynamic match allows THF to rapidly dissolve rigid PVC at room temperature without the need for co-solvents or elevated heating, a critical requirement for industrial PVC cements and coatings[1].

Evidence DimensionHildebrand Solubility Parameter Match to PVC
Target Compound Data19.4 MPa^1/2 (Δ 0.1 from PVC)
Comparator Or BaselineMEK (19.0 MPa^1/2, Δ 0.5 from PVC)
Quantified Difference80% closer thermodynamic match to PVC than MEK
ConditionsRoom temperature polymer dissolution

Industrial buyers formulating PVC adhesives or polymer coatings must prioritize THF to achieve rapid, room-temperature dissolution without relying on complex solvent blends.

Organometallic Reagent Manufacturing and Storage

Driven by its high dielectric constant and unhindered coordination ability, THF is the mandated solvent for the commercial synthesis, stabilization, and distribution of complex Grignard and organolithium reagents. It is specifically required for reagents like vinylmagnesium bromide that simply cannot be formulated in diethyl ether [1].

Homogeneous Cross-Coupling Catalysis

Because it is 100% miscible with water, THF is the optimal choice for transition-metal catalyzed reactions (such as Suzuki-Miyaura couplings) that require the simultaneous dissolution of hydrophobic organic substrates and aqueous inorganic bases in a single, homogeneous phase, avoiding the mass-transfer limitations of biphasic 2-MeTHF systems[2].

High-Throughput Gel Permeation Chromatography (GPC)

Leveraging its exceptionally low dynamic viscosity (0.48 cP), THF is the industry-standard mobile phase for polymer characterization via GPC. It ensures low column backpressure and rapid elution times, outperforming higher-viscosity alternatives like 1,4-dioxane [3].

Industrial PVC Cements and Polyurethane Formulations

Due to its near-perfect Hildebrand solubility parameter match with polyvinyl chloride and polyurethanes, THF is heavily procured for manufacturing industrial adhesives, pipe cements, and protective coatings, enabling rapid polymer dissolution at ambient temperatures without the need for aggressive heating or co-solvents [4].

Physical Description

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6°F. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an ether-like odor.

Color/Form

Colorless, mobile liquid
Water-white liquid
Colorless liquid

XLogP3

0.5

Boiling Point

151 °F at 760 mm Hg (NTP, 1992)
65.0 °C
65 °C
66 °C
151°F

Flash Point

6 °F (NTP, 1992)
6 °F (closed cup); -4 °F (open cup)
-14.5 °C (closed cup)
-14.5 °C c.c.
6°F

Vapor Density

2.5 (NTP, 1992) (Relative to Air)
2.5 (Air = 1)
Relative vapor density (air = 1): 2.5
2.5

Density

0.888 at 68 °F (USCG, 1999)
0.8833 g/cu cm at 25 °C
Relative density (water = 1): 0.89
0.89

LogP

0.46 (LogP)
log Kow = 0.46
0.46
0.46 (estimated)

Odor

Ether-like odor
FAINT FRUITY ODOR

Melting Point

-163.3 °F (NTP, 1992)
-108.3 °C
-108.44 °C
-108.3°C
-108.5 °C
-163.3°F
-163°F

UNII

3N8FZZ6PY4

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

114 mm Hg at 59 °F ; 145 mm Hg at 68° F (NTP, 1992)
162.22 mmHg
1.62X10+2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 19.3
132 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02%

Other CAS

109-99-9
24979-97-3
1693-74-9

Wikipedia

Tetrahydrofuran

Biological Half Life

A single oral application of 300 mg/kg THF as a 10% aqueous solution was given to rats (strain and sex not given). The animals were killed 10-300 min following application and the THF concentration in liver, kidneys, brain, spleen, muscle, adipose tissue, and blood determined (gel column, mass spectroscopy). The highest THF value in the blood was at 1 hr post-application (about 200 mg/kg). The biological half-life in blood was 5 hr. THF concentrations in adipose tissue and kidneys were 1.3-1.4 times higher than in blood; levels in liver, brain, spleen, and muscle were similar to blood. Comparable levels were found in two rabbits after oral application of 700 mg/kg (half-life 4-6 hr; THF(adipose tissue)/THF(blood) ratio 1.4, ratio for remaining organs 0.5-0.9). In a second experiment with rats, 300 mg/kg doses were again used. THF concentration in blood was measured over 24 hr. It climbed rapidly to a maximum of 150 mg/kg 1.5-2 hr post-application; thereafter it declined gradually to null over 24 hr. Biological half-life in blood: 7.5 hr. /Translated from German/
Ten healthy male human volunteers were exposed at 50 and 200 ppm THF in air in 2- and 3-hr exposures, each separated by 1 hour of rest. The biological half-life was found to be 32 minutes for alveolar air, and 118 minutes for urine following the peak that occurred at the end of exposure.

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Manufactured by catalytic hydrogenation of maleic anhydride.
(1) Catalytic hydrogenation of furan with nickel catalyst. (2) Acid-catalyzed dehydration of 1,4-butanediol.
Decarboxylation of furfural with zinc-chromium-molybdenum catalyst with hydroxylation to THF.
The Reppe process involves a reaction between acetylene and formaldehyde to give 2-butyne-1,4-diol, with subsequent hydrogenation to 1,4-butanediol ... The saturated diol is very readily cyclized to THF with elimination of water by acid catalysis above 100 °C. Suitable catalysts include inorganic acids, acidic aluminum silicates, and earth or rare-earth oxides.
For more Methods of Manufacturing (Complete) data for Tetrahydrofuran (7 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Organic fiber manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Wholesale and retail trade
Furan, tetrahydro-: ACTIVE
0.025% Butylated hydroxytoluene (BHT) present to prevent peroxide formation.
Commercial material is supplied stabilized with a phenolic antioxidant which is effective under normal closed storage conditions in preventing the formation and accumulation of peroxide. ... Copper chloride /is used/ for removal of trace amt of peroxides. ... The use of lithium tetrahydroaluminum is only recommended for drying tetrahydrofuran which is peroxide-free and is not grossly wet. ... Peroxides in THF may be destroyed by passing through activated carbon at 20-66 °C with contact time > 2 min.

Analytic Laboratory Methods

Method: NIOSH 1609, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: tetrahydrofuran; Matrix: air; Detection Limit: 0.05 mg/sample.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: tetrahydrofuran; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 1.6 ug/L.
Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: tetrahydrofuran; Matrix: finished drinking waters; Detection Limit: 0.14 ug/L.
Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: 2-xylene; Matrix: surface- or ground-water; Detection Limit: 1.028 ug/L.
For more Analytic Laboratory Methods (Complete) data for Tetrahydrofuran (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Tetrahydrofuran can be separated from biological fluids after injection onto packed gas chromatography columns with flame ionization detector or in a closed vessel or by controlled temp diffusion from the liquid phase into the air above the sample (head space). Tetrahydrofuran has a relative retention time of 0.78 min (ethanol= 1.9 min).
Occupational exposure to tetrahydrofuran was studied by analysis of environmental air, blood, alveolar air, and urine from 58 workers in a video tape manufacturing plant /by using/ head space gas chromatography with a FID detector.

Storage Conditions

Store in a cool, dry, well-ventilated location. Store away from heat, oxidizing materials, and sunlight. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
Purified tetrahydrofuran should not be stored for more than a few months after its container has been opened if it contains no oxidation inhibitor. In this case, it is potentially explosive because of peroxide formation.
NO open flames, NO sparks, and NO smoking. Closed system, ventilation, explosion-proof electrical equipment and lighting. Do NOT use compressed air for filling, discharging, or handling.
Distillation or alkali treatment of stabilized tetrahyrofuran removes the involatile anti-oxidant, and the solvent must be restabilized or stored under nitrogen to prevent formation during storage, which should not exceed a few days duration in the absence of stabilizer.
THF can be stored in the usual steel containers.

Stability Shelf Life

Tetrahydrofuran will auto-oxidize in the presence of light & O2 to form resinous products that color water from pink to brown at conc above 100-250 mg/l.
May form, organic peroxides when exposed to air or light but usually inhibited against peroxide formation.
Upon contact with air, THF may decompose into explosive peroxides & carbon monoxide.

Dates

Last modified: 08-15-2023

Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran

Kazuhiko Hayashi, Yoshimi Ichimaru, Kirara Sugiura, Azusa Maeda, Yumi Harada, Yuki Kojima, Kanae Nakayama, Masanori Imai
PMID: 33790075   DOI: 10.1248/cpb.c21-00013

Abstract

Lithium cations were observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system. Yields in the hydrolysis of substituted benzoates and aliphatic esters using the various hydroxides were compared, and the effects of the addition of lithium salt were examined. Moreover, it was presumed that a certain amount of LiOH was dissolved in THF by the coordination of THF with lithium cation and hydrolyzed esters even in the THF layer, as in the reaction by a phase-transfer catalyst.


Bioactive tetrahydrofuran lignans from roots, stems, leaves and twigs of Anogeissus rivularis

Wannee Sukbangnop, Anowar Hosen, Sakchai Hongthong, Chutima Kuhakarn, Patoomratana Tuchinda, Suppisak Chaturonrutsamee, Sariyarach Thanasansurapong, Radeekorn Akkarawongsapat, Jitra Limthongkul, Chanita Napaswad, Arthit Chairoungdua, Kanoknetr Suksen, Narong Nuntasaen, Vichai Reutrakul
PMID: 33766743   DOI: 10.1016/j.fitote.2021.104885

Abstract

Four previously undescribed tetrahydrofuran lignans, named anorisols A-D (1-4) and fourteen known compounds (5-18) were isolated from the roots, stems, leaves and twigs of Anogeissus rivularis. The chemical structures were elucidated on the basis of their spectroscopic data and by comparison with the literature data. The absolute configurations of 1-4 were established by comparison of the experimental ECD spectra with the calculated ECD spectra. Some isolated compounds were evaluated for their cytotoxic activity as well as anti-HIV-1 activity employing reverse transcriptase (RT) and syncytium reduction assays using the
MC99 virus in 1A2 cell line systems. Compound 6 displayed the most potent activity in syncytium inhibition assay with effective concentration at 50% (EC
) value of 13.3 μM (SI >3.0). In the reverse transcriptase assay, compound 1 exhibited moderate activity with IC
value of 213.9 μM.


Rational Design of Near-Infrared-Absorbing Pt(II)-Chelated Azadipyrromethene Dyes as a New Generation of Photosensitizers for Synergistic Phototherapy

Mingdang Li, Yunjian Xu, Menglong Zhao, Feiyang Li, Wei Feng, Teng Feng, Shujuan Liu, Qiang Zhao
PMID: 33296600   DOI: 10.1021/acs.inorgchem.0c02631

Abstract

Pt(II) photosensitizers are emerging as novel Pt anticancer agents for cancer photodynamic therapy (PDT) to avoid uncontrollable toxicity of cisplatin. However, the application of Pt(II) photosensitizers is limited by tumor hypoxia and the poor penetration depth of excitation light. To overcome these drawbacks, exploiting the next generation of Pt anticancer agents is of urgent need. According to theoretical calculations, novel near-infrared (NIR)-absorbing Pt(II)-chelated azadipyrromethene dyes (
, where X = N, C, and S) were designed. Importantly, spin-orbit coupling of the Pt atom could promote the intersystem crossing of a singlet-to-triplet transition for converting oxygen to singlet oxygen (
O
), and the azadipyrromethene skeleton could provide a strong photothermal effect. As expected,
exhibited intense NIR absorption and synergistic PDT and photothermal effects with low dark cytotoxicity. Furthermore, water-soluble and biocompatible
nanoparticles (
) were prepared that achieved effective tumor cell elimination with low side effects under 730 nm light irradiation in vitro and in vivo. This pioneering work could push the exploitation of NIR-absorbing metal-chelated azadipyrromethene dyes, so as to promote the positive evolution of phototherapy agents.


Replacement of the Common Chromium Source CrCl

Dong Geun Lee, Jun Won Baek, Jung Hyun Lee, Hyun Ju Lee, Yeong Hyun Seo, Junseong Lee, Chong Gu Lee, Bun Yeoul Lee
PMID: 33671782   DOI: 10.3390/molecules26041167

Abstract

CrCl
(thf)
is a common starting material in the synthesis of organometallic and coordination compounds of Cr. Deposited as an irregular solid with no possibility of recrystallization, it is not a purity guaranteed chemical, causing problems in some cases. In this work, we disclose a well-defined form of the THF adduct of CrCl
([CrCl
(μ-Cl)(thf)
]
), a crystalline solid, that enables structure determination by X-ray crystallography. The EA data and XRD pattern of the bulk agreed with the revealed structure. Moreover, its preparation procedure is facile: evacuation of CrCl
·6H
O at 100 °C, treatment with 6 equivalents of Me
SiCl in a minimal amount of THF, and crystallization from CH
Cl
. The ethylene tetramerization catalyst [iPrN{P(C
H
-
-Si(nBu)
)
}
CrCl
]
[B(C
F
)
]
prepared using well-defined [CrCl
(μ-Cl)(thf)
]
as a starting material exhibited a reliably high activity (6600 kg/g-Cr/h; 1-octene selectivity at 40 °C, 75%), while that of the one prepared using the impure CrCl
(thf)
was inconsistent and relatively low (~3000 kg/g-Cr/h). By using well-defined [CrCl
(μ-Cl)(thf)
]
as a Cr source, single crystals of [(CH
CN)
CrCl
]
[B(C
F
)
]
and [{Et(Cl)Al(N(iPr)
)
}Cr(μ-Cl)]
were obtained, allowing structure determination by X-ray crystallography, which had been unsuccessful when the previously known CrCl
(thf)
was used as the Cr source.


Cometabolic degradation of 1,4-dioxane by a tetrahydrofuran-growing Arthrobacter sp. WN18

Peng Wang, Fei Li, Wenmin Wang, Ruofan Wang, Yadong Yang, Tingchen Cui, Na Liu, Mengyan Li
PMID: 33866286   DOI: 10.1016/j.ecoenv.2021.112206

Abstract

1,4-Dioxane (dioxane), an emerging groundwater contaminant, is frequently detected in landfill leachates with its structural analog, tetrahydrofuran (THF). Along with undesirable leakage of landfill leachates, dioxane and THF inevitably percolate into groundwater leading to a broader region of contamination. Cometabolic bioremediation is an effective approach to manage commingled THF and dioxane pollution. In this study, a newly isolated bacterium Arthrobacter sp. WN18 is able to co-oxidize dioxane with THF as the primary substrate. Meanwhile, the THF-induced thmADBC gene cluster was responsible for the dioxane degradation rate indicating THF monooxygenase is the essential enzyme that initializing α-hydroxylation of THF and dioxane. Further, γ-butyrolactone and HEAA were characterized as the key metabolites of THF and dioxane, respectively. In addition, WN18 can tolerate the inhibition of trichloroethylene (5.0 mg/L) as a representative of co-existing leachate constituent, and sustain its activity at various pH (5-11), temperatures (15-42 °C), and salinities (up to 4%, as NaCl wt). Like other Arthrobacter species, WN18 also exhibited the capability of fixing nitrogen. All this evidence indicates the feasibility and advantage of WN18 as a thmADBC-catalyzed inoculator to bioremediate co-contamination of THF and dioxane.


[Nucleic Acids-based Elucidation of Molecular Mechanisms of Mutagenesis and Development of Gene Therapy Methods]

Tetsuya Suzuki
PMID: 33268685   DOI: 10.1248/yakushi.20-00192

Abstract

DNA preserves and inherits genetic information. 7,8-dihydro-8-oxoguanine (G
) and abasic sites are some of the most common DNA lesions generated endogenously in living organisms and they induce mutations. The resultant mutations in our DNA cause diseases such as cancers. G
and abasic sites are known to induce mutations at the positions of the lesions. We revealed G
induced mutations at points distant from a lesion besides mutations at the lesion site in human cells when WRN helicase or DNA polymerase λ was knocked down. In addition, an abasic site analog, tetrahydrofuran, also induced the same type of mutations and large deletions. Thus, these endogenous DNA damages could induce more diverse mutations than previously thought. Recently, much research toward the development of gene therapy approaches has been carried out to apply gene therapy in a clinical setting. In this study, we found that the usual plasmid DNA with suitable transcription regulatory sequences achieved durably expressed transgenes in mouse liver. In addition, we successfully improved gene-correction efficiency with tailed duplex DNA fragments by introducing a second mismatch. These results give us important information to apply a transgene expression approach and tailed duplexes in a clinical setting.


Solvent independent symmetry-breaking charge separation in terrylenediimide guanine-quadruplex nanoparticles

Natalia E Powers-Riggs, Xiaobing Zuo, Ryan M Young, Michael R Wasielewski
PMID: 33261490   DOI: 10.1063/5.0027471

Abstract

G-quadruplex assemblies are a promising tool for self-assembling π-stacked chromophore arrays to better understand their photophysics. We have shown that coupling a single guanine moiety to terrylenediimide (TDI) produces a structure (GTDI) that self-assembles in tetrahydrofuran (THF) into a nearly monodisperse guanine-quadruplex structure having 16 π-stacked layers (GTDI
)
. The TDI surfaces were determined to have a high degree of cofacial overlap and underwent quantitative symmetry-breaking charge separation (SB-CS) upon photoexcitation. Here, we more deeply examine the relationship between solvent and aggregate formation and develop insights into structure-function relationships over a variety of solvent polarities and hydrogen-bonding capabilities. At high concentrations, GTDI assembles into guanine-quadruplex structures (GTDI
)
in THF and toluene, as well as (GTDI
)
in pyridine and benzonitrile. Transient absorption spectroscopy shows that SB-CS occurs in all solvents, regardless of their static dielectric constants, but the SB-CS yield is determined by structure. Solvent polarity independent SB-CS generation is also observed in GTDI films, where there is a complete absence of solvent.


Studies toward the Synthesis of Amphidinolide C1: Stereoselective Construction of the C(1)-C(15) Segment

Sheila Namirembe, Lu Yan, James P Morken
PMID: 33180502   DOI: 10.1021/acs.orglett.0c03134

Abstract

An enantioselective synthesis of the C(1)-C(15) segment of the marine natural product amphidinolide C has been accomplished by a route that includes a stereoselective boron-Wittig reaction to furnish a trisubstituted alkenylboronate. In addition, the route employs enantioselective alkene diboration to install the C(6) hydroxyl group which undergoes intramolecular conjugate addition to establish a tetrahydrofuran ring. Lastly, a catalytic Suzuki-Miyaura cross-coupling is accomplished to construct the C(9)-C(10) bond.


Explicit Representation of Cation-π Interactions in Force Fields with 1/

Aysegul Turupcu, Julian Tirado-Rives, William L Jorgensen
PMID: 33048555   DOI: 10.1021/acs.jctc.0c00847

Abstract

The binding energies for cation-π complexation are underestimated by traditional fixed-charge force fields owing to their lack of explicit treatment of ion-induced dipole interactions. To address this deficiency, an explicit treatment of cation-π interactions has been introduced into the OPLS-AA force field. Following prior work with atomic cations, it is found that cation-π interactions can be handled efficiently by augmenting the usual 12-6 Lennard-Jones potentials with 1/
terms. Results are provided for prototypical complexes as well as protein-ligand systems of relevance for drug design. Alkali cation, ammonium, guanidinium, and tetramethylammonium were chosen for the representative cations, while benzene and six heteroaromatic molecules were used as the π systems. The required nonbonded parameters were fit to reproduce structure and interaction energies for gas-phase complexes from density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level. The impact of the solvent was then examined by computing potentials of mean force (pmfs) in both aqueous and tetrahydrofuran (THF) solutions using the free-energy perturbation (FEP) theory. Further testing was carried out for two cases of strong and one case of weak cation-π interactions between druglike molecules and their protein hosts, namely, the JH2 domain of JAK2 kinase and macrophage migration inhibitory factor. FEP results reveal greater binding by 1.5-4.4 kcal/mol from the addition of the explicit cation-π contributions. Thus, in the absence of such treatment of cation-π interactions, errors for computed binding or inhibition constants of 10
-10
are expected.


A Stable Naked Dithiolene Radical Anion and Synergic THF Ring-Opening

Yuzhong Wang, Yaoming Xie, Pingrong Wei, Soshawn A Blair, Dongtao Cui, Michael K Johnson, Henry F Schaefer 3rd, Gregory H Robinson
PMID: 32985175   DOI: 10.1021/jacs.0c08495

Abstract

Reaction of the lithium dithiolene radical
with the imidazolium salt [{(Me)CN(
-Pr)}
CH]
[Cl]
(in a 1:1 molar ratio) gives the first stable naked anionic dithiolene radical
, which, when coupled with hexasulfide, [{(Me)CN(
-Pr)}
CH]
[S
]
(
), and N-heterocyclic silylene
, unexpectedly results in synergic THF ring-opening via a radical mechanism.


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